N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]-8-methoxy-2H-chromene-3-carboxamide
Overview
Description
N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including dichloro, trifluoromethoxy, methoxy, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.
Introduction of Substituents: The dichloro and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorinating agents and trifluoromethoxy sources.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide or thiourea under basic conditions.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]-8-methoxy-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-8-methoxy-2H-chromene-3-carboxamide
- N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]-8-methoxy-2H-chromene-3-carboxylic acid
Uniqueness
N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]-8-methoxy-2H-chromene-3-carboxamide is unique due
Properties
IUPAC Name |
N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]-8-methoxy-2H-chromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3NO4/c1-26-14-4-2-3-9-5-10(8-27-16(9)14)17(25)24-15-12(19)6-11(7-13(15)20)28-18(21,22)23/h2-7H,8H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWVOXUURGPHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=C(C=C(C=C3Cl)OC(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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